molecular formula C25H24N2O3 B12021855 Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate CAS No. 618444-30-7

Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate

Cat. No.: B12021855
CAS No.: 618444-30-7
M. Wt: 400.5 g/mol
InChI Key: NBHKPNXQUBQBEZ-UHFFFAOYSA-N
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Description

Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a pyrrolo[2,1-a]isoquinoline derivative characterized by a carbamoyl group at the 3-position and an ethyl ester at the 1-position. The carbamoyl substituent, specifically the 4-isopropylphenyl moiety, distinguishes it from other derivatives in this class, which typically feature acyl (e.g., benzoyl, naphthoyl) or heteroaromatic substituents.

Properties

CAS No.

618444-30-7

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 3-[(4-propan-2-ylphenyl)carbamoyl]pyrrolo[2,1-a]isoquinoline-1-carboxylate

InChI

InChI=1S/C25H24N2O3/c1-4-30-25(29)21-15-22(24(28)26-19-11-9-17(10-12-19)16(2)3)27-14-13-18-7-5-6-8-20(18)23(21)27/h5-16H,4H2,1-3H3,(H,26,28)

InChI Key

NBHKPNXQUBQBEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives, including Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate, can be achieved through various methodologies. One common method involves a multicomponent reaction, where isoquinoline, substituted bromoacetophenones, and non-symmetrical electron-deficient alkynes react in the presence of 1,2-epoxypropane, which acts as both a solvent and proton scavenger . Another approach involves a tungsten-catalyzed [3+2] cycloaddition aromatization of dihydroisoquinoline ester and maleic anhydride or an acrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the methodologies mentioned above can be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Pyrrolo[2,1-a]isoquinoline Derivatives

Compound Name (ID) Substituent Melting Point (°C) Yield (%) Key Spectral Data (FT-IR, NMR) References
Target Compound 4-Isopropylphenylcarbamoyl Data not reported N/A Pending characterization N/A
Ethyl 3-(4-bromobenzoyl)-... (4o) 4-Bromobenzoyl 190–192 66 FT-IR: 1183, 1359 cm⁻¹; 13C-NMR: δ 183.3 (COAr)
Ethyl 3-(4-nitrobenzoyl)-... (4l) 4-Nitrobenzoyl Not reported N/A 13C-NMR: δ 164.4 (COO), 183.3 (COAr)
Ethyl 3-(4-methoxybenzoyl)-... (4q) 4-Methoxybenzoyl 147–149 61 FT-IR: 1192, 1262 cm⁻¹; 13C-NMR: δ 164.4 (COO)
Ethyl 3-(3,4,5-trimethoxybenzoyl)-... (16a) 3,4,5-Trimethoxybenzoyl 223–225 56 FT-IR: 1705 cm⁻¹ (C=O); 1H-NMR: δ 3.85 (OCH3)
Ethyl 2-(4-chlorophenylazo)-... (10Bf) 4-Chlorophenylazo 194–196 80 MS: m/z 521 (M+); 13C-NMR: δ 148.3 (C=N)

Key Observations:

Melting Points: Electron-withdrawing groups (e.g., bromo, nitro) correlate with higher melting points (e.g., 4o: 190–192°C vs. 4q: 147–149°C) due to increased dipole interactions . The trimethoxy-substituted 16a exhibits a notably high melting point (223–225°C), likely due to crystal packing enhanced by methoxy groups . Azo derivatives (e.g., 10Bf) show elevated melting points (>190°C), reflecting structural rigidity .

Synthetic Yields :

  • Yields for acyl derivatives range from 52% (4n) to 72% (4h), influenced by steric and electronic effects of substituents .
  • Carbamoyl analogs (like the target compound) are less common in the literature; their synthesis may require optimized coupling conditions.

Spectroscopic Trends :

  • FT-IR : All acyl derivatives show strong C=O stretches near 1700 cm⁻¹, while carbamoyl groups would exhibit N-H stretches (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • 13C-NMR : Acyl carbonyl signals appear at δ 183–185 ppm, whereas carbamoyl carbonyls are typically downfield-shifted (δ 165–170 ppm) .

Biological Activity

Ethyl 3-((4-isopropylphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_{23}H_{24}N_{2}O_{3}
  • Molecular Weight : 400.5 g/mol
  • Structure : The compound features a pyrrolo[2,1-a]isoquinoline core, which is known for various biological activities.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as inhibitors for various enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antioxidant Properties : Some studies suggest that the presence of certain functional groups in these compounds may enhance their ability to scavenge free radicals.
  • Antimicrobial Activity : Isoquinoline derivatives have been associated with antimicrobial properties, potentially making them useful in treating infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,1-a]isoquinoline derivatives. For instance:

  • Cell Line Studies : this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising anticancer profile .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Case Studies

  • Study on Anticancer Effects :
    • Researchers conducted a study where the compound was tested on various cancer cell lines. The results indicated that it induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy :
    • In another study focusing on its antimicrobial activity, the compound was tested against different strains of bacteria and fungi. The findings showed that it effectively inhibited growth at concentrations comparable to standard antibiotics .

Data Table

Biological ActivityCell Line / OrganismIC50 / MIC (µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)10
AnticancerA549 (Lung Cancer)30
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100

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